molecular formula C21H28O3 B12288156 Levonorgestrel-4 beta,5 beta-epoxide

Levonorgestrel-4 beta,5 beta-epoxide

Cat. No.: B12288156
M. Wt: 328.4 g/mol
InChI Key: QAADEDKZKKRMIM-UHFFFAOYSA-N
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Description

Levonorgestrel-4 beta,5 beta-epoxide is a synthetic derivative of levonorgestrel, a well-known progestin used in various contraceptive formulations. This compound is characterized by the presence of an epoxide group at the 4 beta,5 beta position, which imparts unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of levonorgestrel-4 beta,5 beta-epoxide typically involves the epoxidation of levonorgestrel. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure selective formation of the epoxide at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and consistency. Techniques such as recrystallization and chromatography are commonly employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Levonorgestrel-4 beta,5 beta-epoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Levonorgestrel-4 beta,5 beta-epoxide has several scientific research applications:

Mechanism of Action

The mechanism of action of levonorgestrel-4 beta,5 beta-epoxide involves its interaction with progesterone receptors, similar to levonorgestrel. The epoxide group may influence the compound’s binding affinity and metabolic stability, potentially altering its biological activity. The molecular targets include progesterone receptors, and the pathways involved are related to the regulation of ovulation and reproductive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Levonorgestrel-4 beta,5 beta-epoxide is unique due to the presence of the epoxide group, which imparts distinct chemical reactivity and potential biological effects. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

16-ethyl-15-ethynyl-15-hydroxy-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-3-19-10-7-14-13(15(19)9-11-20(19,23)4-2)8-12-21-16(14)5-6-17(22)18(21)24-21/h2,13-16,18,23H,3,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAADEDKZKKRMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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